1-Heptanone, 3-methyl-1-phenyl-
Description
1-Heptanone, 3-methyl-1-phenyl- (CAS: Not explicitly provided in evidence) is a ketone derivative featuring a seven-carbon chain with a ketone group at position 1, a methyl substituent at position 3, and a phenyl group attached to the same carbon as the ketone. Its structural formula can be inferred as 3-methyl-1-phenylheptan-1-one.
Properties
CAS No. |
57001-88-4 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-1-phenylheptan-1-one |
InChI |
InChI=1S/C14H20O/c1-3-4-8-12(2)11-14(15)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
InChI Key |
MWQYDLMEBJCMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Heptanone, 3-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the methyl and heptanone groups. Another method includes the condensation of appropriate aldehydes or ketones with phenylhydrazine, followed by cyclization and further functional group modifications .
Industrial Production Methods
Industrial production of 1-Heptanone, 3-methyl-1-phenyl- often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and specific temperature and pressure settings are crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Heptanone, 3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-Heptanone, 3-methyl-1-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a starting material for synthesizing more complex organic compounds.
Biology: Studies explore its potential biological activities and interactions with various biomolecules.
Medicine: Research investigates its potential therapeutic properties and uses in drug development.
Mechanism of Action
The mechanism by which 1-Heptanone, 3-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 1-heptanone, 3-methyl-1-phenyl-:
Key Observations :
- Phenyl Group Positioning : The phenyl group at C1 (common in all analogs) introduces steric hindrance and enhances lipophilicity, affecting solubility and interaction with biological targets .
- Substituent Diversity : Chlorine (in 7-chloro-...), trifluoromethyl (in CAS 89037-47-8), and methoxy groups (in C₂₁H₂₄O₅) modulate electronic properties, altering reactivity and stability .
Physical and Chemical Properties
Data from analogs suggest trends in physical properties:
| Property | 1-Heptanone, 3-Methyl-1-Phenyl- (Inferred) | 1-Hydroxy-6-methyl-1-phenyl-3-heptanone | 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone |
|---|---|---|---|
| Molecular Weight | ~218.3 g/mol | 232.3 g/mol | 292.7 g/mol |
| Boiling Point | 250–280°C (estimated) | Not reported | Not reported |
| Melting Point | 30–40°C (estimated) | Not reported | Not reported |
| Solubility | Low in water; soluble in organic solvents | Low (hydroxyl may improve polarity) | Low (enhanced by halogenation) |
Notes:
- Spectroscopic Data : Aromatic ketones like these exhibit strong IR absorption at ~1700 cm⁻¹ (C=O stretch) and UV-Vis peaks due to π→π* transitions in the phenyl group. NMR would show distinct signals for methyl (δ 1.0–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
- Thermal Stability : Halogenated derivatives (e.g., 7-chloro-...) may exhibit higher stability due to electron-withdrawing groups .
Reactivity Insights :
Pharmaceutical Potential
Material Science
- Polymer Additives : Halogenated derivatives (e.g., 7-chloro-...) may enhance chemical resistance in polymers like PEEK, as seen in high-performance material applications .
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